(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine
Description
Properties
Molecular Formula |
C19H13N3O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H |
InChI Key |
JVWNRAPANDPCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis from 4-Chloro-3-nitrobenzaldehyde
The most validated route involves sequential benzothiazole formation and aryl amination (Figure 1):
Step 1: Synthesis of 2-(4-Chloro-3-nitrophenyl)benzothiazole (4)
4-Chloro-3-nitrobenzaldehyde (2, 30 mmol) reacts with 2-aminothiophenol (3, 30 mmol) in refluxing ethanol (250 mL, 16 hr) to yield intermediate 4 as a white crystalline solid. Key parameters:
-
Solvent : Anhydrous ethanol
-
Temperature : Reflux (78°C)
-
Yield : 72% after recrystallization (toluene)
Step 2: Amination with Aniline to Form (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine (6)
Compound 4 (10 mmol) undergoes nucleophilic substitution with freshly distilled aniline (5, 50 mmol) in dimethyl sulfoxide (DMSO, 50 mL) at 70°C for 8 hr. Critical factors:
Table 1. Reaction Conditions and Outcomes
| Step | Reactants | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2 + 3 → 4 | Ethanol | 78 | 16 | 72 |
| 2 | 4 + 5 → 6 | DMSO | 70 | 8 | 84 |
Optimization of Reaction Parameters
Solvent Screening for Amination
DMSO outperformed alternative solvents (DMF, toluene) due to:
Role of Freshly Distilled Aniline
Technical-grade aniline (≥99%) reduced byproducts (e.g., oxidation to nitrobenzene), ensuring:
Temperature and Time Dependence
-
<60°C : Incomplete conversion (<50% yield)
-
70°C : Optimal balance between rate and decomposition (84% yield)
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Key bands (cm⁻¹):
Comparative Analysis with Alternative Methods
Limitations of Traditional Benzimidazole Routes
Prior methods for analogous compounds faced challenges:
-
Sensitive intermediates : α,β-unsaturated aldehydes prone to polymerization
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that benzothiazole derivatives, including (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine, exhibit significant anticancer activity. Studies have shown that compounds containing the benzothiazole moiety can selectively target cancer cells while minimizing damage to normal tissues. For instance, a study highlighted the compound's efficacy against various cancer types such as ovarian, breast, lung, kidney, and colon cancers, suggesting its potential as a drug candidate for cancer therapy .
Mechanism of Action
The mechanism underlying the anticancer effects of this compound may involve the inhibition of specific enzymes or signaling pathways associated with tumor growth. Investigations utilizing density functional theory (DFT) have provided insights into the molecular interactions and electronic properties that facilitate these biological effects .
Inhibition of Viral Infections
Recent studies have also explored the potential of this compound as an antiviral agent. Specifically, derivatives of benzothiazole have shown promise in inhibiting viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated a 50% inhibition concentration value of 0.09 μM, indicating strong antiviral activity .
Materials Science
Advanced Material Development
The compound is being investigated for its applications in materials science, particularly in the development of specialty chemicals and advanced materials. Its unique chemical structure may allow for enhanced properties in materials used for electronic and optical applications .
Biological Research
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Inhibitors targeting specific biological pathways are crucial for developing therapeutic agents that can modulate disease processes effectively. Research indicates that this compound may interact with key enzymes involved in cell signaling and proliferation .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
A comprehensive study examined the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against cancer cells with minimal impact on normal cells, supporting its development as a therapeutic agent. -
Antiviral Efficacy Evaluation
In vitro studies assessed the antiviral activity of benzothiazole derivatives against MERS-CoV. The promising results from these evaluations suggest a pathway for further research into developing effective antiviral therapies. -
Material Properties Investigation
Research focused on synthesizing new materials using this compound as a building block. The findings revealed enhanced electrical and thermal properties compared to traditional materials.
Mechanism of Action
The mechanism of action of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit enzymes like alpha-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its interaction with cellular pathways can result in neuroprotective and anticancer activities.
Comparison with Similar Compounds
Structural Analogues
4-(Benzo[d]thiazol-2-yl)aniline
- Structure : Lacks the nitro group and features a simpler phenylamine-benzothiazole linkage.
- Synthesis: Prepared via condensation or coupling reactions, as noted in .
- This compound serves as a precursor for more complex derivatives like the target molecule .
3-[4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl]phenylamine
- Structure : Contains a methoxy group and nitro substituent on the phenyl ring attached to a thiazole core.
- Properties : The methoxy group introduces electron-donating effects, balancing the nitro group’s electron-withdrawing nature. This dual substitution pattern may enhance solubility compared to the target compound .
Azomethines with Triphenylamine Cores
- Structure : Triphenylamine-based azomethines with hexyloxyphenyl or thiophenedicarboxylate substituents ().
- Applications : Demonstrated utility in optoelectronics due to high thermal stability (decomposition temperatures >300°C) and tunable HOMO-LUMO gaps (2.8–3.1 eV). Unlike the target compound, these materials prioritize charge transport over bioactivity .
Antiproliferative Potential
- Phenylamine-Substituted Angucyclinones (): Disubstituted phenylamines (e.g., dimethyl or methylenedioxy groups) enhance Nrf2 transcription activation. The nitro group in the target compound may similarly modulate bioactivity by influencing electron density .
Toxicity Profiles
- highlights that replacing phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity. The nitro group in the target compound could either mitigate or exacerbate cytotoxicity depending on its positioning and metabolic pathways .
Thermal and Optical Properties
- Azomethines : Superior thermal stability (TGA: >300°C) and broad absorption spectra (300–500 nm), making them more suited for solar cells than the target compound .
Biological Activity
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the nitrophenyl and phenylamine groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit alpha-glucosidase , an enzyme critical for carbohydrate metabolism, which can be beneficial in managing diabetes. Additionally, it may interact with signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : The compound has shown the ability to significantly reduce the proliferation of cancer cells, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines .
- Induction of Apoptosis : At specific concentrations (1, 2, and 4 µM), it promotes apoptosis and induces cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Effects : The compound also reduces levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in combating both cancer and inflammation .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is limited.
Synthesis and Evaluation
A study focused on synthesizing novel benzothiazole derivatives, including this compound, demonstrated that modifications to the benzothiazole nucleus could enhance anticancer activity. The synthesized compounds underwent extensive biological evaluation, confirming their potential as effective anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Main Activity | Structural Features |
|---|---|---|
| Benzothiazole | Antimicrobial | Simpler structure without nitrophenyl group |
| 2-Aminobenzothiazole | Anticancer | Lacks nitrophenyl and phenylamine groups |
| 4-Nitrophenylamine | Antimicrobial | Contains nitrophenyl but lacks benzothiazole |
This comparison highlights how the unique combination of structural elements in this compound contributes to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
